1-(2-Phenylethyl)piperidin-2-one;hydrochloride
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Overview
Description
1-(2-Phenylethyl)piperidin-2-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)piperidin-2-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylethylamine with a suitable carbonyl compound under acidic conditions to form the piperidinone ring . Another approach involves the hydrogenation of pyridine derivatives using metal-based nanocatalysts .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency . These methods allow for the large-scale synthesis of piperidine compounds with high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)piperidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams using oxidizing agents like sodium chlorite.
Reduction: Hydrogenation to form piperidine derivatives.
Substitution: Reactions with halides to introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, potassium permanganate.
Reducing Agents: Hydrogen gas with metal catalysts (e.g., palladium, platinum).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
1-(2-Phenylethyl)piperidin-2-one;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)piperidin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to desired biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl) .
- N-phenyl-N-[cis,trans-1-oxido-1-(2-phenylethyl)piperidin-4-yl]propanamide (Fentanyl N-Oxide) .
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride .
Uniqueness
1-(2-Phenylethyl)piperidin-2-one;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C13H18ClNO |
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Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-(2-phenylethyl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11H2;1H |
InChI Key |
NQVHTKUQPJWULM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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